

# Preclinical Profile of ACH-000143: A Novel Melatonin Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### Introduction

ACH-000143 is a novel, potent, and orally active agonist of the melatonin receptors MT1 and MT2.[1] Preclinical investigations have highlighted its potential as a therapeutic agent for metabolic diseases, particularly those linked to circadian rhythm disruption such as obesity, diabetes, and nonalcoholic steatohepatitis.[2][3] This technical guide provides a comprehensive overview of the key preclinical data on ACH-000143, including its in vitro and in vivo pharmacology, pharmacokinetic profile, and safety assessment. Detailed experimental protocols and visual representations of key pathways and workflows are included to support further research and development efforts.

# In Vitro Pharmacology Melatonin Receptor Binding and Functional Activity

ACH-000143 demonstrates sub-nanomolar potency as an agonist at both human MT1 and MT2 receptors.[1]

Table 1: In Vitro Melatonin Receptor Activity of ACH-000143



| Parameter                            | MT1  | MT2  |
|--------------------------------------|------|------|
| EC50 (nM)                            | 0.06 | 0.32 |
| Data sourced from MedChemExpress.[1] |      |      |

# Experimental Protocol: Melatonin Receptor Functional Assays

- Cell Lines: Chinese Hamster Ovary (CHO) cells recombinantly expressing human MT1 or MT2 receptors were utilized.[3]
- MT1 Functional Assay: The functional potency at the MT1 receptor was determined using a
  cell impedance-based assay. Changes in cell morphology and adherence upon compound
  stimulation were measured as a function of impedance, providing a label-free detection of
  receptor activation.
- MT2 Functional Assay: A fluorometric method was employed to measure changes in intracellular cyclic AMP (cAMP) levels in response to compound administration. Agonism at the MT2 receptor, which is a Gi-coupled receptor, leads to a decrease in cAMP levels.

### **ADME and Safety Profile**

A series of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and safety assays were conducted to characterize the drug-like properties of **ACH-000143**.

Table 2: In Vitro ADME and Safety Profile of ACH-000143

| Assay                                      | Species | Result                          |
|--------------------------------------------|---------|---------------------------------|
| hERG Binding                               | Human   | Devoid of binding               |
| Genotoxicity                               | -       | No genotoxic potential observed |
| Data from primary research publication.[2] |         |                                 |



# In Vivo Pharmacology Efficacy in a Diet-Induced Obese Rat Model

The therapeutic potential of **ACH-000143** in a metabolic disease model was assessed in high-fat diet (HFD)-induced obese Sprague-Dawley rats.[2]

Table 3: In Vivo Efficacy of ACH-000143 in High-Fat Diet-Induced Obese Rats

| Parameter                                                                | Dose (mg/kg, p.o.) | Outcome                              |
|--------------------------------------------------------------------------|--------------------|--------------------------------------|
| Plasma Glucose                                                           | 10                 | -16.4% (p < 0.05)                    |
| 30                                                                       | -16.9% (p < 0.01)  |                                      |
| Body Weight Gain                                                         | 10 and 30          | Significant reduction in weekly gain |
| Liver Triglycerides                                                      | Not specified      | Reduction observed                   |
| Hepatic Steatosis                                                        | Not specified      | Reduction observed                   |
| Data sourced from MedChemExpress and primary research publication.[1][2] |                    |                                      |

# Experimental Protocol: High-Fat Diet-Induced Obese Rat Study

- Animal Model: Male Sprague-Dawley rats were fed a high-fat diet to induce obesity and metabolic dysregulation.[2]
- Treatment: **ACH-000143** was administered orally once daily for two months at doses of 10 and 30 mg/kg.[1][2] A vehicle control group and a positive control group (dapagliflozin) were included in the study.[2]
- Parameters Measured: Key endpoints included body weight, food intake, plasma glucose levels, liver triglyceride content, and assessment of hepatic steatosis.[1][2]



### **Pharmacokinetics**

Pharmacokinetic studies were conducted in rodents to evaluate the oral bioavailability and brain penetration of **ACH-000143**. The compound was found to have high oral bioavailability and was characterized as having "peripherally preferred exposure".[2][3]

## **Safety Pharmacology**

Early safety assessments in rats indicated that **ACH-000143** was well-tolerated. No behavioral alterations were observed at doses up to 100 mg/kg, p.o.[2]

# Visualizations Signaling Pathway

The physiological effects of melatonin and its agonists, such as **ACH-000143**, are primarily mediated through the activation of MT1 and MT2 G protein-coupled receptors (GPCRs).[3]



Click to download full resolution via product page

Caption: **ACH-000143** signaling through MT1 and MT2 receptors.

### **Experimental Workflow**



The preclinical evaluation of **ACH-000143** followed a structured workflow from in vitro characterization to in vivo efficacy testing.



Click to download full resolution via product page

Caption: Preclinical development workflow for **ACH-000143**.



### **Logical Relationship**

The therapeutic rationale for **ACH-000143** is based on the link between circadian rhythm, melatonin signaling, and metabolic health.



Click to download full resolution via product page

Caption: Therapeutic rationale for **ACH-000143** in metabolic diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]



- 3. Collection Discovery of ACH-000143: A Novel Potent and Peripherally Preferred Melatonin Receptor Agonist that Reduces Liver Triglycerides and Steatosis in Diet-Induced Obese Rats - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- To cite this document: BenchChem. [Preclinical Profile of ACH-000143: A Novel Melatonin Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8143701#preclinical-data-on-ach-000143]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com